4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine
Overview
Description
“4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C11H16N4 and a molecular weight of 204.27 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N4/c1-2-9(1)10-7-11(14-8-13-10)15-5-3-12-4-6-15/h7-9,12H,1-6H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 204.27 g/mol .Biochemical Analysis
Biochemical Properties
4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with efflux pumps such as Mrp4, which are involved in drug resistance mechanisms . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in drug resistance, thereby altering the cellular response to various treatments . Additionally, its impact on cellular metabolism can lead to changes in the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, leading to changes in biochemical pathways. For instance, its binding to efflux pumps like Mrp4 can inhibit their function, thereby affecting the cellular efflux of drugs and other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing drug efficacy by inhibiting efflux pumps . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolite levels and metabolic flux. For instance, its interaction with efflux pumps can influence the overall metabolic profile of the cell by altering the efflux of metabolites and other compounds . This can have downstream effects on various biochemical pathways within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For example, its interaction with efflux pumps can influence its distribution within the cell, affecting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
4-cyclopropyl-6-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-9(1)10-7-11(14-8-13-10)15-5-3-12-4-6-15/h7-9,12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYVVKSEORTEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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